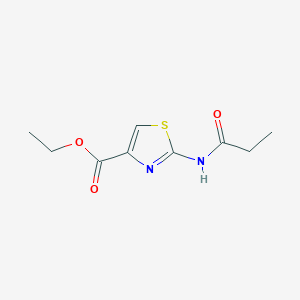

Ethyl 2-propionamidothiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-propionamidothiazole-4-carboxylate is a type of organic medicinal compound . It’s a significant class of 2-Aminothiazoles, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of Ethyl 2-propionamidothiazole-4-carboxylate involves several steps. For instance, in one study, eight compounds were synthesized and characterized by FTIR and NMR . The synthesis process involves the use of absolute ethanol and a few drops of glacial acetic acid . The reaction mixture is stirred and refluxed for 12 hours .

Molecular Structure Analysis

The molecular structure of Ethyl 2-propionamidothiazole-4-carboxylate is represented by the molecular formula C6H8N2O2S . The compound has a mono-isotopic mass of 172.030655 Da .

Chemical Reactions Analysis

The chemical reactions of Ethyl 2-propionamidothiazole-4-carboxylate involve the formation of Schiff bases . These bases are formed by the reaction of an amino group with a carbonyl group . The Schiff bases have diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Scientific Research Applications

- Ethyl 2-propionamidothiazole-4-carboxylate has been investigated for its antibacterial potential. Researchers have explored its efficacy against both gram-positive and gram-negative bacteria . Further studies could focus on optimizing its antibacterial properties and understanding its mechanism of action.

- Thiazoles are important heterocyclic compounds with diverse applications. Ethyl 2-propionamidothiazole-4-carboxylate can serve as a precursor for the synthesis of novel thiazole derivatives. Researchers have employed eco-friendly methods, such as microwave irradiation under solvent-free conditions, to efficiently produce these derivatives .

Antibacterial Activity

Synthesis of Thiazole Derivatives

Mechanism of Action

Target of Action

Ethyl 2-propionamidothiazole-4-carboxylate is a derivative of 2-aminothiazole, a class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b .

Biochemical Pathways

The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of the enzyme, thereby affecting the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to environmental stressors and potentially leading to cell death .

Pharmacokinetics

The compound’s antibacterial and antifungal potential suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The compound has demonstrated significant antibacterial and antifungal potential . It has shown inhibitory effects against various gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It has also shown antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The efficacy and stability of Ethyl 2-propionamidothiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s antibacterial and antifungal activities may vary depending on the specific strain of bacteria or fungus, as well as the presence of other compounds or substances in the environment

properties

IUPAC Name |

ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEUZLDSEOROIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propionamidothiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)

![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)

![2-Aminobicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B2768073.png)

![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)